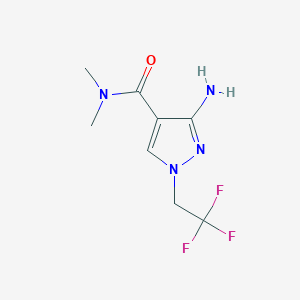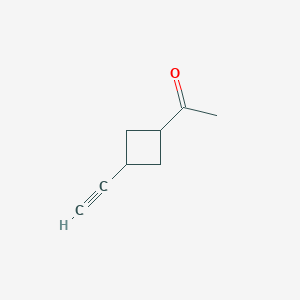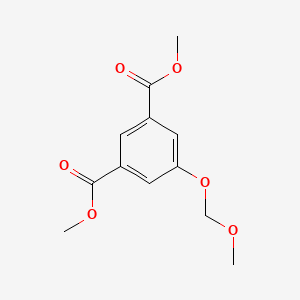![molecular formula C6H4N2O4 B11743725 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione](/img/structure/B11743725.png)
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes both furan and pyrimidine moieties. The presence of multiple functional groups within this structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a strong acid like trifluoroacetic acid can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antiviral research.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of reverse transcriptase enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing the reverse transcription process, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: Used as a reagent in the synthesis of substituted pyrimidinediamines for cancer treatment.
3,4-Dihydro-2(1H)-pyridones: Structurally similar compounds synthesized via multi-component reactions.
Uniqueness
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is unique due to its specific fused ring structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
3,4-dihydro-1H-furo[3,4-d]pyrimidine-2,5,7-trione |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-7-6(11)8-3(2)5(10)12-4/h1H2,(H2,7,8,11) |
InChI Key |
HEMYFTMKAVMYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)OC2=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743654.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743661.png)
![4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11743666.png)

![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
![[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11743701.png)
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11743717.png)
